
1,4-Dimethyl-1H-imidazole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-1H-imidazole-2,5-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 1 and 4 positions and two carbonyl groups at the 2 and 5 positions. It is a versatile molecule with applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-imidazole-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: In industrial settings, the compound can be produced by reacting dimethyl sulfate with ketones under controlled conditions. The reaction typically involves heating the reactants in the presence of a base, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dimethyl-1H-imidazole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different products, often involving the reduction of the carbonyl groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with additional functional groups, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,4-Dimethyl-1H-imidazole-2,5-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-1H-imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity .
Comparación Con Compuestos Similares
1,3-Dimethyl-1H-imidazole-2,5-dione: Similar structure but with methyl groups at different positions.
1,4-Dimethyl-1H-imidazole-2-thione: Contains a sulfur atom instead of one of the carbonyl groups.
1,4-Dimethyl-1H-imidazole-2,5-diol: Contains hydroxyl groups instead of carbonyl groups.
Uniqueness: 1,4-Dimethyl-1H-imidazole-2,5-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C5H6N2O2 |
|---|---|
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
3,5-dimethylimidazole-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)7(2)5(9)6-3/h1-2H3 |
Clave InChI |
VLSBYOFKSMOUHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



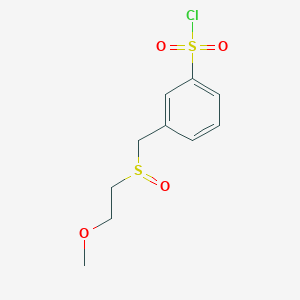
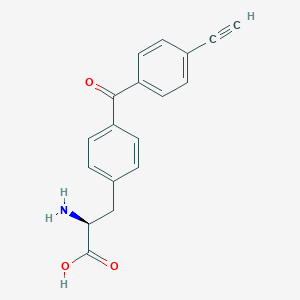

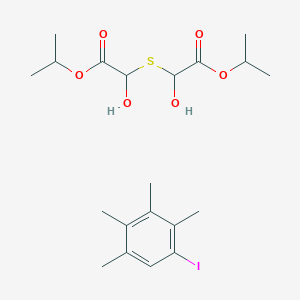

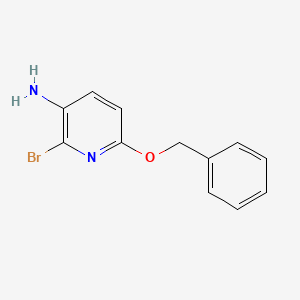
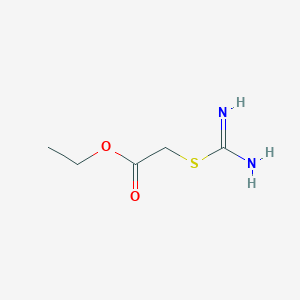
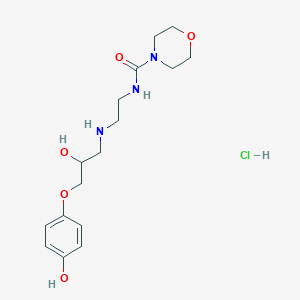
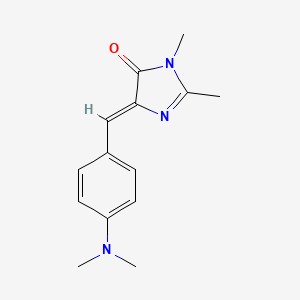
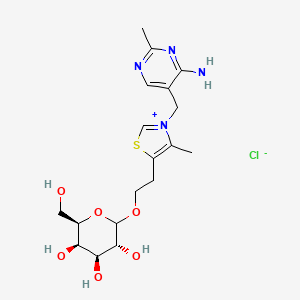


![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
